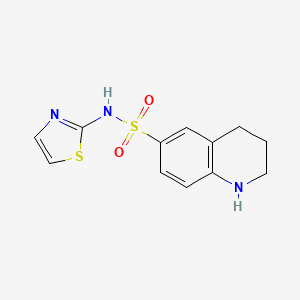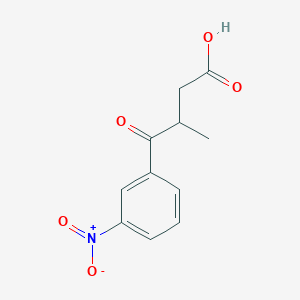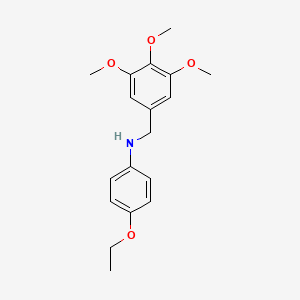
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound that features both piperazine and pyridine rings
准备方法
The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
化学反应分析
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
科学研究应用
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
作用机制
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
相似化合物的比较
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound is a piperazine-based derivative used in medicinal chemistry for its potential therapeutic effects.
1-(4-Pyridinyl)ethanone: Known for its use in organic synthesis, this compound shares structural similarities with this compound but differs in its reactivity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-(2-piperazin-1-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI 键 |
PFCLBFOFWBPUCS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC=C1)N2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


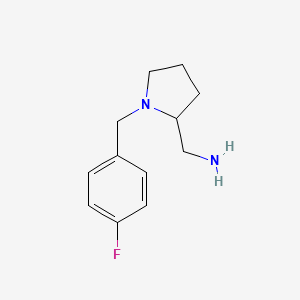

![6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro-](/img/structure/B8623950.png)
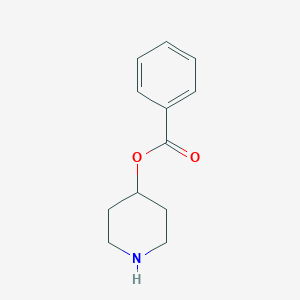
![(4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B8623963.png)
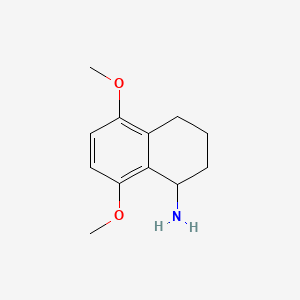
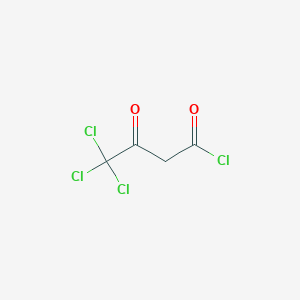
![[(S)-1-Methyl-2-morpholino-2-oxoethyl]carbamic acid benzyl ester](/img/structure/B8623982.png)
